N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a sulfamoyl benzamide derivative featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 4. The compound’s structure integrates a methyl(phenyl)sulfamoyl group attached to the benzamide moiety, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S2/c1-26(15-5-3-2-4-6-15)31(28,29)16-9-7-13(8-10-16)20(27)25-21-24-19-17(23)11-14(22)12-18(19)30-21/h2-12H,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXZAQIZSSSUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 886944-27-0 |
| Molecular Formula | C21H15F2N3O3S2 |
| Molecular Weight | 459.5 g/mol |
Structure
The compound features a benzothiazole core substituted with difluoro groups and a sulfamoyl moiety. This structural complexity is believed to contribute to its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole, including the compound , exhibit significant antitumor properties. For example, a study found that related compounds effectively inhibited the proliferation of various cancer cell lines (HCC827 and NCI-H358) through MTS cytotoxicity and BrdU proliferation assays. The results indicated that these compounds could halt cell division and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed promising antibacterial activity. The broth microdilution method was employed to assess the minimum inhibitory concentrations (MICs), showing that certain derivatives were more effective than traditional antibiotics .
The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets such as enzymes and receptors. Preliminary findings suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Study 1: Antitumor Efficacy
A recent study investigated the efficacy of this compound on various cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner. The study utilized both 2D and 3D culture systems to assess the compound's effectiveness in mimicking in vivo conditions. Results indicated a higher potency in 2D cultures compared to 3D models, suggesting the need for further optimization in drug formulation .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against common pathogens. Using CLSI guidelines for broth microdilution testing, researchers identified that certain derivatives exhibited lower MICs than standard treatments, indicating potential for development into new antibacterial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the 1,2,4-Triazole Class
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () share the sulfonyl benzamide framework but differ in their heterocyclic core (1,2,4-triazole vs. benzothiazole). Key differences include:
- Substituent Effects : The presence of a 2,4-difluorophenyl group in triazoles versus the 4,6-difluoro-benzothiazole in the target compound.
- Tautomerism : Triazoles [7–9] exist in thione tautomeric forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . The benzothiazole core in the target compound likely exhibits different tautomeric behavior due to aromatic stabilization.
Table 1: Spectral Comparison of Sulfamoyl Benzamide Derivatives
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
The oxadiazole-based sulfamoyl benzamides LMM5 and LMM11 () share the 4-sulfamoyl benzamide scaffold but differ in heterocyclic substituents. For example:
- LMM5 : Contains a 1,3,4-oxadiazole ring linked to a 4-methoxyphenylmethyl group.
- LMM11 : Features a furan-2-yl substituent on the oxadiazole core.
Both compounds demonstrated antifungal activity against C. albicans, suggesting that the sulfamoyl benzamide moiety contributes to biological activity. However, the benzothiazole core in the target compound may enhance lipophilicity or target specificity compared to oxadiazoles .
Ethyl/Methyl Sulfamoyl Variants
A closely related compound, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide hydrochloride (), differs by:
- Substituents : An ethyl(phenyl)sulfamoyl group vs. methyl(phenyl)sulfamoyl in the target compound.
- Additional Modifications: A dimethylaminoethyl group and hydrochloride salt, which may improve solubility or bioavailability. This highlights how minor substituent changes can alter physicochemical properties (e.g., logP, solubility) without drastically modifying the core structure .
Agricultural Benzamide Derivatives
Compounds like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) and etobenzanid () share fluorinated aromatic systems but lack the sulfamoyl group. These are used as herbicides, suggesting that fluorinated benzamide derivatives have broad agrochemical applications. The target compound’s sulfamoyl group may introduce novel mechanisms of action compared to these analogs .
Research Findings and Implications
- Synthetic Flexibility : The synthesis of sulfamoyl benzamides often involves Friedel-Crafts reactions, nucleophilic additions (e.g., with isothiocyanates), and cyclization steps, as demonstrated in triazole derivatives .
- Spectroscopic Trends: The absence of C=O IR bands in triazoles [7–9] (1663–1682 cm⁻¹ in precursors vs. none in products) underscores the importance of tautomerism in such systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
